molecular formula C12H12N2O4S B8732835 2-(((1H-Benzo[d]imidazol-2-yl)thio)methyl)succinic acid CAS No. 95373-96-9

2-(((1H-Benzo[d]imidazol-2-yl)thio)methyl)succinic acid

Cat. No.: B8732835
CAS No.: 95373-96-9
M. Wt: 280.30 g/mol
InChI Key: WJLIADLMJSVVJE-UHFFFAOYSA-N
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Description

2-(((1H-Benzo[d]imidazol-2-yl)thio)methyl)succinic acid is a complex organic compound that features a benzimidazole ring attached to a butanedioic acid moiety through a sulfanyl-methyl linkage. Benzimidazole derivatives are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((1H-Benzo[d]imidazol-2-yl)thio)methyl)succinic acid typically involves multiple steps. One common route starts with the preparation of 1H-benzimidazole-2-thione, which is then reacted with an appropriate alkylating agent to introduce the sulfanyl-methyl group. The resulting intermediate is further reacted with butanedioic acid or its derivatives under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-efficiency catalysts, advanced purification techniques, and scalable reaction conditions to meet commercial demands.

Chemical Reactions Analysis

Types of Reactions

2-(((1H-Benzo[d]imidazol-2-yl)thio)methyl)succinic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzimidazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted benzimidazole derivatives.

Scientific Research Applications

2-(((1H-Benzo[d]imidazol-2-yl)thio)methyl)succinic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(((1H-Benzo[d]imidazol-2-yl)thio)methyl)succinic acid involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, modulating their activity. The sulfanyl-methyl group may enhance the compound’s binding affinity and specificity. Pathways involved could include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}propanoic acid
  • 2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}pentanedioic acid

Uniqueness

2-(((1H-Benzo[d]imidazol-2-yl)thio)methyl)succinic acid is unique due to its specific combination of a benzimidazole ring and a butanedioic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

95373-96-9

Molecular Formula

C12H12N2O4S

Molecular Weight

280.30 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanylmethyl)butanedioic acid

InChI

InChI=1S/C12H12N2O4S/c15-10(16)5-7(11(17)18)6-19-12-13-8-3-1-2-4-9(8)14-12/h1-4,7H,5-6H2,(H,13,14)(H,15,16)(H,17,18)

InChI Key

WJLIADLMJSVVJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(CC(=O)O)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

47.4 g of 2-mercaptobenzimidazole and 40.7 g of itaconic acid, mixed in finely powdered form, are introduced into 150 ml of 70% aqueous sulfuric acid in the course of 1 hour. The temperature is kept at 40° to 43°, with stirring. The mixture is then allowed to react completely at the above temperature over a period of 11/2 hours and the reaction mixture is diluted with water and ice to about 2 liters. The product is precipitated by addition of 30% aqueous sodium hydroxide solution to pH 4 and filtered off. After washing with water and drying in vacuo at about 30°, 92.5 g of 3-(benzimidazol-2-ylthio)-propane-1,2-dicarboxylic acid are obtained in the form of a dihydrate of melting point 113° (decomposition), corresponding to 97% of theory.
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Synthesis routes and methods II

Procedure details

47.4 g of 2-mercaptobenzimidazole are reacted in the same manner as in Example 10 with 40.7 g of itaconic acid in 150 ml of 70% H2SO4 at 40°-43°. After dilution with water, sodium hydroxide solution is added until pH 4 is reached, the product being precipitated as the dihydrate. Anhydrous 3-(benzimidazol-2-ylthio)-propane-1,2-dicarboxylic acid, melting at 165°-168°, is obtained from the dihydrate by recrystallisation.
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